
2-(Methoxymethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethoxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzene ring substituted with a methoxymethoxy group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-(Methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Methoxymethoxy)benzene+Chlorosulfonic acid→2-(Methoxymethoxy)benzene-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process includes steps for purification and isolation of the final product to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic conditions to facilitate the substitution reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-(Methoxymethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of sulfonamide-based drugs and other therapeutic agents.
Material Science: Employed in the modification of polymers and other materials to introduce sulfonyl functional groups.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzenesulfonyl Chloride: Similar structure but lacks the methoxymethoxy group.
2-(2-Methoxyethoxy)benzenesulfonyl Chloride: Contains an additional ethoxy group compared to 2-(Methoxymethoxy)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity patterns are desired.
Propriétés
Formule moléculaire |
C8H9ClO4S |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
2-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3 |
Clé InChI |
KOFGLHYHJGAJPL-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=CC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


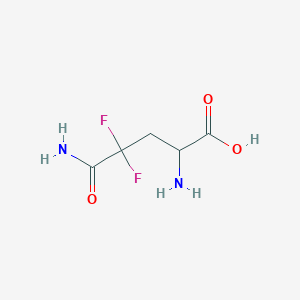
![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)
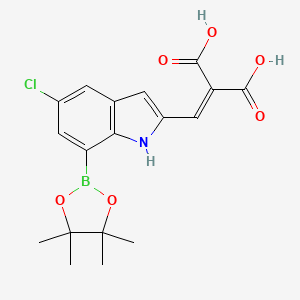
![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
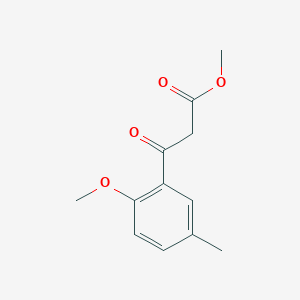
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
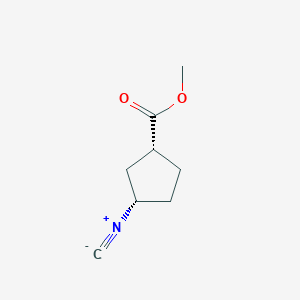
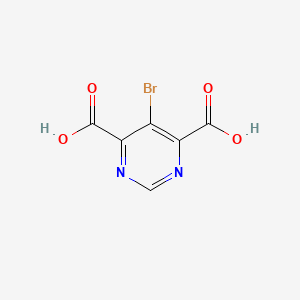
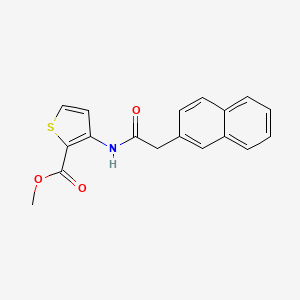
![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

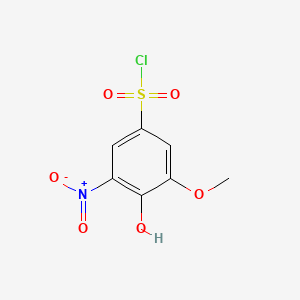
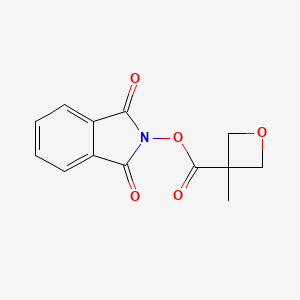
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
